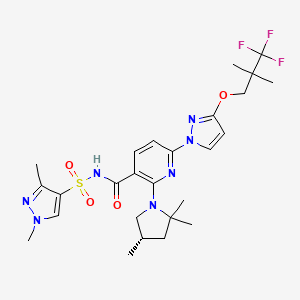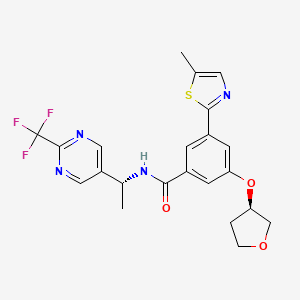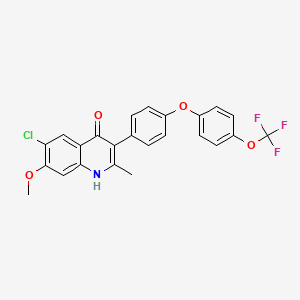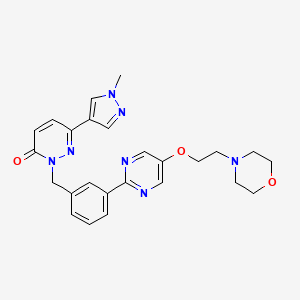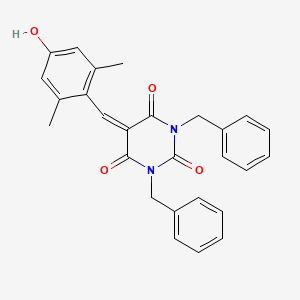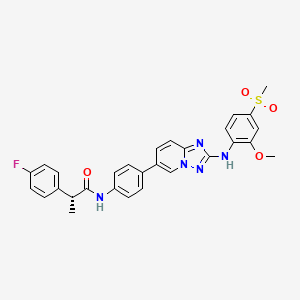![molecular formula C23H30F3N5O4S B607361 2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide CAS No. 1374006-96-8](/img/structure/B607361.png)
2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide
Overview
Description
ERDRP-0519 is a small molecule inhibitor specifically developed to target the morbillivirus RNA-dependent RNA polymerase complex. This compound has shown significant efficacy in treating infections caused by morbilliviruses, such as the measles virus and canine distemper virus . It acts by inhibiting the viral enzyme RNA polymerase, which is essential for viral replication .
Mechanism of Action
Target of Action
ERDRP-0519 is a pan-morbillivirus small molecule inhibitor developed for the treatment of measles . The primary target of ERDRP-0519 is the morbillivirus RNA-dependent RNA-polymerase (RdRP) complex . This complex plays a crucial role in the replication of the virus, making it an attractive target for antiviral therapeutics .
Mode of Action
ERDRP-0519 interacts with the RdRP complex, specifically the L subunit, which harbors all enzymatic activity of the polymerase complex . Unlike other mononegavirus small molecule inhibitors, ERDRP-0519 inhibits all phosphodiester bond formation in both de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex . This is achieved through simultaneous engagement of the L protein polyribonucleotidyl transferase (PRNTase)-like domain and the flexible intrusion loop by the compound, pharmacologically locking the polymerase in pre-initiation conformation .
Biochemical Pathways
The inhibition of the RdRP complex by ERDRP-0519 disrupts the viral replication process. By blocking all phosphodiester bond formation activity, ERDRP-0519 effectively silences all synthesis of viral RNA . This unique mechanism of action disrupts the normal biochemical pathways of the virus, preventing it from replicating and spreading.
Pharmacokinetics
ERDRP-0519 has shown good oral bioavailability in animal studies . It has been demonstrated to have unparalleled oral efficacy against lethal infection of ferrets with CDV, an established surrogate model for human measles . .
Result of Action
The result of ERDRP-0519’s action is the suppression of all RNA synthesis activity of the virus . This leads to a reduction in viral replication and spread, effectively preventing the onset of measles disease in the tested animal models .
Action Environment
The action of ERDRP-0519 is influenced by the environment within the host organism. The compound has been shown to be effective when administered orally, suggesting that it is stable and active in the gastrointestinal tract . Furthermore, it has been effective in preventing measles disease in animal models, indicating its efficacy in a biological environment . .
Biochemical Analysis
Biochemical Properties
ERDRP-0519 interacts with the RdRP complex of the morbillivirus . It inhibits all phosphodiester bond formation in both de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex .
Cellular Effects
ERDRP-0519 has shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the RdRP complex, thereby suppressing all RNA synthesis activity .
Molecular Mechanism
The molecular mechanism of action of ERDRP-0519 involves its binding to the L protein polyribonucleotidyl transferase (PRNTase)-like domain and the flexible intrusion loop of the RdRP complex . This engagement locks the polymerase in pre-initiation conformation, inhibiting all synthesis of viral RNA .
Temporal Effects in Laboratory Settings
It has shown unparalleled oral efficacy against lethal infection of ferrets with CDV, an established surrogate model for human measles .
Dosage Effects in Animal Models
In animal models, specifically squirrel monkeys, ERDRP-0519 has demonstrated the ability to prevent measles disease
Preparation Methods
The synthesis of ERDRP-0519 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the developers. it is known that the compound is synthesized through a series of chemical reactions involving the formation of pyrazole and sulfonamide groups . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ERDRP-0519 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions involving the replacement of functional groups can modify the compound’s properties. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
ERDRP-0519 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of RNA polymerase activity in morbilliviruses.
Biology: Helps in understanding the replication mechanisms of morbilliviruses and their interaction with host cells.
Medicine: Potential therapeutic agent for treating measles and other morbillivirus infections.
Comparison with Similar Compounds
ERDRP-0519 is unique compared to other similar compounds due to its specific mechanism of action and high efficacy. Similar compounds include:
Favipiravir: An antiviral drug that inhibits RNA polymerase but has a different mechanism of action.
Sofosbuvir: Another RNA polymerase inhibitor used to treat hepatitis C virus infections.
JK-05: A non-nucleoside inhibitor of the measles virus RNA-dependent RNA polymerase complex. ERDRP-0519 stands out due to its unparalleled oral efficacy and ability to inhibit all phosphodiester bond formation in the viral RNA polymerase complex.
Properties
IUPAC Name |
2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30F3N5O4S/c1-29-20(16-21(28-29)23(24,25)26)22(32)27-17-5-7-19(8-6-17)36(33,34)31-10-3-2-4-18(31)9-11-30-12-14-35-15-13-30/h5-8,16,18H,2-4,9-15H2,1H3,(H,27,32)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZHTUQIMBYDSX-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3CCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC[C@H]3CCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30F3N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028018 | |
| Record name | ERDRP-0519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374006-96-8 | |
| Record name | 1-Methyl-N-[4-[[(2S)-2-[2-(4-morpholinyl)ethyl]-1-piperidinyl]sulfonyl]phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374006-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ERDRP-0519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERDRP-0519 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5S4Z5Q9VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does ERDRP-0519 interact with its target and what are the downstream effects?
A: ERDRP-0519 directly targets the L protein, the RNA-dependent RNA polymerase (RdRp), of morbilliviruses like measles virus (MeV) [, ]. Unlike other inhibitors, it doesn't just block a single step, it inhibits all phosphodiester bond formation by the polymerase []. This includes both the initial steps of RNA synthesis at the promoter and the later elongation of the RNA chain.
Q2: What makes ERDRP-0519's mechanism of action unique compared to other antiviral compounds?
A: Most antiviral compounds targeting viral polymerases act by interfering with a specific step in the RNA synthesis process, such as nucleotide binding or chain elongation. ERDRP-0519 stands out because it inhibits all phosphodiester bond formation activities of the MeV polymerase []. This comprehensive inhibition is achieved through its unique binding mode, engaging both the PRNTase-like domain and the flexible intrusion loop of the L protein. This mechanism has not been observed with other known mononegavirus polymerase inhibitors, making ERDRP-0519 a unique and promising candidate for antiviral therapy [].
Q3: Has ERDRP-0519 been tested in animal models of measles? What were the results?
A: While the provided abstracts do not mention specific animal model data for ERDRP-0519 against MeV, one abstract notes its "unparalleled oral efficacy" against a lethal canine distemper virus (CDV) infection in ferrets []. CDV is a closely related morbillivirus and this ferret model is considered a strong surrogate for human measles. This suggests promising potential for ERDRP-0519's efficacy against MeV in relevant animal models, though further research is needed for confirmation.
Q4: What is the significance of studying ERDRP-0519's mechanism and structure for broader antiviral development?
A: Beyond its potential as a measles treatment, ERDRP-0519 provides valuable insights for broader antiviral development. The compound targets a region of the L protein that is structurally conserved across all mononegaviruses []. This means that with further research and potential modifications, the knowledge gained from studying ERDRP-0519 could be applied to develop new drugs targeting a wider range of viruses in this order. This is significant because the mononegavirus order includes other important human pathogens for which effective treatments are still lacking.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


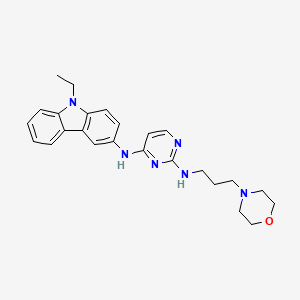


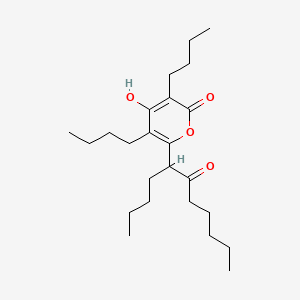
![N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B607288.png)
